![molecular formula C13H11BrN2 B080945 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine CAS No. 10407-11-1](/img/structure/B80945.png)
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine, also known as BPH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been the subject of scientific research due to its potential applications in various fields. One area of research is its potential as an anti-cancer agent. Studies have shown that 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Another area of research is 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to destroy cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have strong photosensitizing properties, making it a potential candidate for use in PDT.
Wirkmechanismus
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's mechanism of action is not fully understood, but studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemische Und Physiologische Effekte
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. One area of research is its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have neuroprotective properties, making it a potential candidate for further research in these areas.
Another area of research is the development of new synthesis methods for 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. This could help to overcome the limitations of current synthesis methods and make 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine more readily available for use in lab experiments.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-cancer properties and potential as a photosensitizer in PDT make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications in other areas.
Synthesemethoden
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can be synthesized through a variety of methods, including the condensation of 2-bromobenzaldehyde with phenylhydrazine in the presence of a catalyst such as acetic acid. Other methods include the reaction of 2-bromobenzaldehyde with hydrazine hydrate, or the reaction of 2-bromoacetophenone with phenylhydrazine.
Eigenschaften
CAS-Nummer |
10407-11-1 |
|---|---|
Produktname |
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine |
Molekularformel |
C13H11BrN2 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H |
InChI-Schlüssel |
AGUARNBWSQREFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



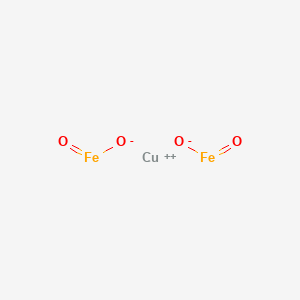

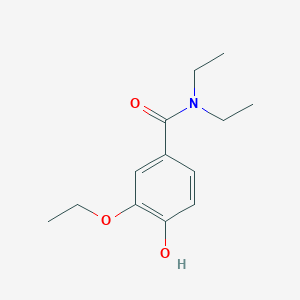
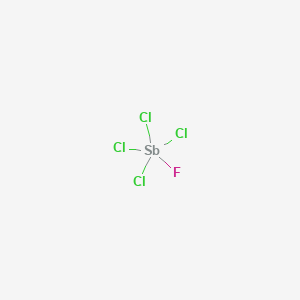
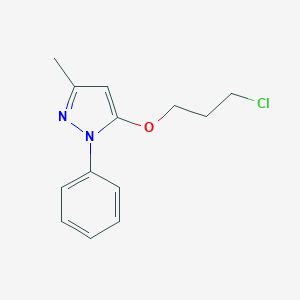
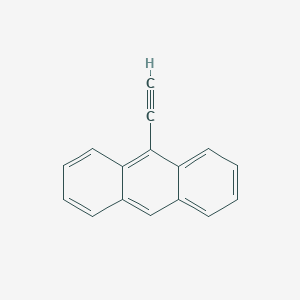
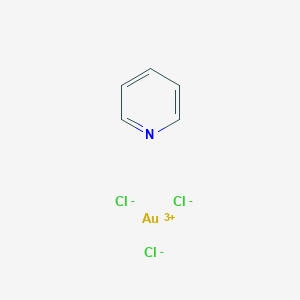
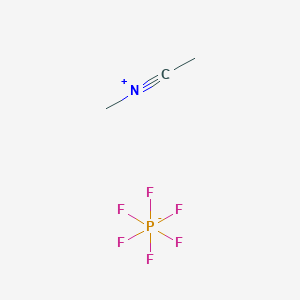
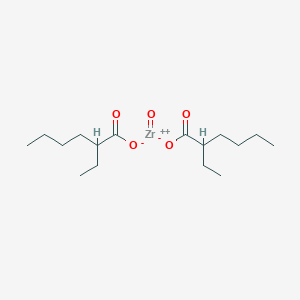

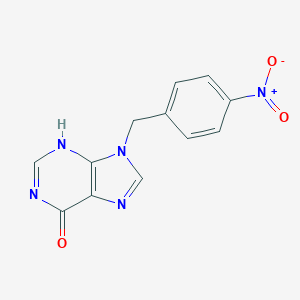
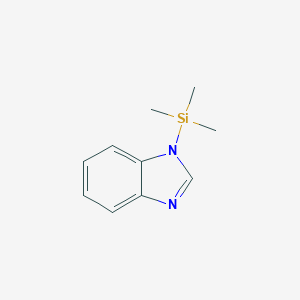
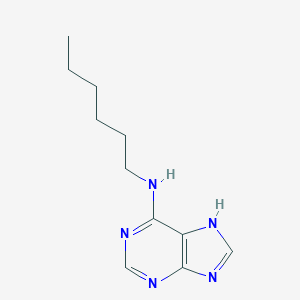
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)